(Difluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265871. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

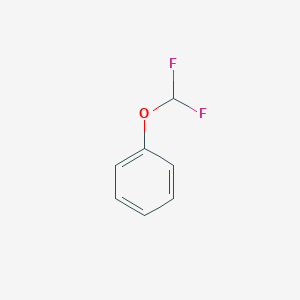

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

difluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVBQQAXGZVBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196623 | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-92-4 | |

| Record name | (Difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Difluoromethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Difluoromethoxy)benzene (CAS 458-92-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (Difluoromethoxy)benzene, a key intermediate in various fields of chemical synthesis.

Physicochemical Properties

This compound, also known as α,α-Difluoroanisole, is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 458-92-4 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O | [1][3] |

| Molecular Weight | 144.12 g/mol | [1][3] |

| Boiling Point | 140 °C | [1] |

| Density | 1.19 g/mL (at 20 °C) | [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Flash Point | 43.1 ± 19.0 °C | [2] |

| Solubility | Soluble in DMSO (28.82 mg/mL) | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Storage Temperature | 2 - 8 °C, Sealed in dry, Room Temperature | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra are available from various chemical suppliers and databases, a summary of available data is provided below.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Spectrum available[5] |

| ¹⁹F NMR | Spectrum available[2][3] |

| ¹³C NMR | Spectrum available[5] |

| IR Spectroscopy | Spectrum available[5] |

| Mass Spectrometry (MS) | Spectrum available[5] |

| Raman Spectroscopy | Spectrum available[5] |

| Electron Spin Resonance (ESR) | Spectrum available[5] |

| UV-Vis Spectroscopy (λmax) | 270nm (in EtOH)[2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of phenol with trifluoromethane. A detailed experimental protocol is outlined below.

Reaction: Phenol + Trifluoromethane → this compound

Materials:

-

Phenol (0.28 g, 0.003 mol)

-

Potassium hydroxide (KOH) (1.7 g, 0.03 mol)

-

Water (appropriate amount)

-

Dioxane (solvent)

-

Trifluoromethane gas

-

50 mL round bottom flask

Procedure:

-

Add phenol, potassium hydroxide, water, and dioxane to a 50 mL round bottom flask at room temperature.[2][6]

-

Bubble trifluoromethane gas through the reaction solution for 2 hours.[2][6]

-

After the gas introduction is complete, continue to stir the mixture at 50°C overnight.[2][6]

-

The yield of this compound can be determined by ¹⁹F NMR analysis, which has been reported to be around 70%.[2][6]

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the presence of the difluoromethoxy group.[1] This group can significantly enhance the biological activity and stability of target molecules.[1] Its primary applications are as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][7]

The difluoromethoxy group is a valuable pharmacophore in drug discovery, often used to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Its incorporation can lead to drugs with improved efficacy and reduced side effects.[1] In the agrochemical industry, it contributes to the development of more effective pesticides and herbicides.[1] Furthermore, in materials science, it is used to formulate polymers with enhanced thermal and chemical resistance.[1]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

-

H226: Flammable liquid and vapor[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should be performed in a well-ventilated area or a fume hood.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 458-92-4 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]

- 5. This compound(458-92-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 458-92-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

Physicochemical properties of (Difluoromethoxy)benzene

An In-depth Technical Guide to (Difluoromethoxy)benzene

Introduction

This compound, also known by its synonyms α,α-Difluoroanisole and Difluoromethyl phenyl ether, is a versatile aromatic compound with the chemical formula C₇H₆F₂O.[1][2] This colorless to nearly colorless liquid has garnered significant attention in medicinal chemistry, agrochemical synthesis, and materials science.[1][3][4] The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a key strategy for enhancing desirable properties in drug development.[5][6] Fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile, often leading to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[6][7] Consequently, this compound serves as a crucial intermediate and building block for the synthesis of advanced materials and novel compounds with tailored functionalities, particularly in the pharmaceutical industry.[1][7][8]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂O | [1][9] |

| Molecular Weight | 144.12 g/mol | [1][9] |

| CAS Number | 458-92-4 | [1][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Density | 1.19 - 1.2 g/cm³ | [1][2][8] |

| Boiling Point | 138 - 140 °C at 760 mmHg | [1][2] |

| Refractive Index | n20/D 1.45 | [1][3][4] |

| Flash Point | 43 °C | [2] |

| Vapor Pressure | 8.5 ± 0.2 mmHg at 25°C | [2][10] |

| Solubility | Soluble in organic solvents; DMSO: 28.82 mg/mL (199.97 mM) | [1][8] |

| Purity | ≥ 98% (GC) | [1][3][4] |

Experimental Protocols

Synthesis of this compound via Difluorocarbene Reaction

A common and modern method for synthesizing this compound involves the reaction of phenol with a difluorocarbene source. Fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, can serve as an efficient precursor for difluorocarbene (:CF₂).[11] The following is a representative protocol based on this method.[11][12]

Objective: To synthesize this compound from phenol using fluoroform as the difluorocarbene source.

Materials:

-

Phenol

-

Potassium hydroxide (KOH)

-

1,4-Dioxane (solvent)

-

Water

-

Fluoroform (CHF₃) gas

-

Nitrogen (N₂) gas

-

Standard glassware for organic synthesis (three-necked round-bottomed flask, condenser, gas inlet tube, stir bar)

Procedure:

-

A 50 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a gas inlet, and a condenser connected to a bubbler. The system is purged with nitrogen gas.[11]

-

Phenol (e.g., 0.28 g, 0.003 mol) and potassium hydroxide (e.g., 1.7 g, 0.03 mol) are added to the flask.[12]

-

A minimal amount of water is added to dissolve the KOH, and the mixture is stirred for approximately 30 minutes.[11]

-

1,4-Dioxane is added as the solvent, and the reaction mixture is heated to 50 °C with continuous stirring.[11][12]

-

Fluoroform (CHF₃) gas is then bubbled through the reaction mixture for a set period (e.g., 2 hours).[12] The reaction is maintained at 50 °C overnight to ensure completion.[12]

-

Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure this compound.

-

Product identity and yield are typically confirmed using ¹H NMR and ¹⁹F NMR spectroscopy.[11][12]

Visualizations

Logical Relationship: Role in Drug Property Modulation

The difluoromethoxy group is strategically introduced into molecules to enhance their pharmacokinetic and pharmacodynamic profiles. This diagram illustrates the logical relationship between the structural modification and the resulting improvements in drug-like properties.

Caption: How the -OCHF₂ group improves pharmaceutical properties.

Experimental Workflow: Synthesis from Phenol

This diagram outlines the key steps in the synthesis of this compound from phenol, as described in the experimental protocol.

Caption: Key stages in the synthesis of this compound.

Application Pathway: Precursor to Bioactive Molecules

This compound is not typically biologically active itself but is a precursor to molecules that are. Its derivative, 4-(Difluoromethoxy)benzene-1,2-diamine, is a key intermediate for pantoprazole and other benzimidazoles that can inhibit cancer-related signaling pathways.[5][13]

Caption: Synthetic route from this compound to bioactive agents.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a synthetic intermediate.[1]

-

Pharmaceutical Development: It is a key building block for introducing the difluoromethoxy moiety into active pharmaceutical ingredients (APIs).[1][6] This structural feature is found in various drug candidates designed to treat a wide spectrum of diseases. The presence of the -OCHF₂ group can lead to drugs with enhanced efficacy and improved pharmacokinetic profiles.[7] For example, derivatives like 4-(Difluoromethoxy)benzene-1,2-diamine are crucial for synthesizing proton pump inhibitors such as pantoprazole and for developing novel anticancer and antimicrobial agents.[5][13]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides. This compound serves as a precursor in this industry as well.[1][6]

-

Materials Science: It is used in the development of advanced polymers and coatings that require enhanced thermal and chemical resistance.[1][3][4]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[9] It is also known to cause skin and serious eye irritation.[9]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[14][15] All equipment should be grounded to prevent static discharge, and spark-proof tools should be used.[15][16] Avoid all personal contact, including inhalation of vapors.[14]

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[1][15][16] Containers should be kept tightly closed.[15] Some suppliers recommend storage at 2-8 °C or under an inert atmosphere due to air sensitivity.[1]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the chemical enter the environment.[15][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]

- 9. This compound | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 458-92-4 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. airgas.com [airgas.com]

In-depth Technical Guide to (Difluoromethoxy)benzene: ¹H and ¹⁹F NMR Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), are essential for the unambiguous characterization and quality control of this important building block. This technical guide provides a comprehensive overview of the ¹H and ¹⁹F NMR data for this compound, complete with experimental protocols and data visualization to aid researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 - 7.36 | m | 2H (ortho-H) | |

| 7.26 - 7.20 | m | 3H (meta-H, para-H) | |

| 6.57 | t | JHF = 73.5 | 1H (-OCHF₂) |

Note: The assignment of aromatic protons can be complex and may require 2D NMR techniques for definitive confirmation.

Table 2: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -82.71 | d | JFH = 75.3 | 2F (-OCHF₂)[1] |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹⁹F NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer: 300 MHz, 400 MHz, or 500 MHz spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Solvent: CDCl₃

-

Spectrometer Frequency: 300 MHz

-

Parameters: Standard ¹H acquisition parameters were used.

¹⁹F NMR Spectroscopy:

-

Solvent: CDCl₃

-

Spectrometer Frequency: 282 MHz

-

Parameters: Standard ¹⁹F acquisition parameters were used.[1]

Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed, phased, and baseline corrected to obtain the final spectra.

-

Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H NMR).

-

Coupling constants (J) are reported in Hertz (Hz).

Data Visualization

The following diagram illustrates the structure of this compound and highlights the key proton and fluorine environments relevant to the NMR data.

Figure 1. Molecular structure of this compound with key NMR assignments.

References

Mass Spectrometry Analysis of (Difluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (Difluoromethoxy)benzene. The content herein details the predicted fragmentation patterns, experimental protocols for analysis, and visualizations of key processes to aid researchers in the identification and characterization of this compound.

Introduction to this compound Mass Spectrometry

This compound (C7H6F2O), with a monoisotopic mass of 144.0387 Da, is an aromatic ether containing a difluoromethoxy substituent. Its analysis by mass spectrometry, particularly utilizing electron ionization (EI), provides valuable structural information through characteristic fragmentation patterns. The stable benzene ring typically results in a prominent molecular ion peak, while the ether linkage and fluorine atoms dictate the primary fragmentation pathways.

Predicted Fragmentation Pattern under Electron Ionization

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry for aromatic ethers and organofluorine compounds. Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 144.

The primary fragmentation pathways are expected to involve:

-

Loss of the Difluoromethyl Radical: Cleavage of the O-CHF2 bond can lead to the formation of a phenoxy cation.

-

Formation of the Phenyl Cation: Cleavage of the C-O bond is a common fragmentation pathway for aromatic ethers, resulting in the formation of a phenyl cation at m/z 77.

-

Rearrangement and Loss of Carbon Monoxide: Aromatic ethers can undergo rearrangement followed by the loss of carbon monoxide (CO) from fragment ions.

-

Loss of Fluorine or Hydrogen Fluoride: While less common as an initial step from the molecular ion, fragment ions may undergo the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (HF) molecule.

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Quantitative Mass Spectral Data

The following table summarizes the predicted major ions and their plausible relative abundances for this compound under electron ionization mass spectrometry. These values are estimations based on typical fragmentation patterns of similar compounds and should be confirmed with experimental data.

| m/z | Proposed Ion Fragment | Proposed Structure | Predicted Relative Abundance |

| 144 | Molecular Ion | [C7H6F2O]•+ | High |

| 93 | Phenoxy Cation | [C6H5O]+ | Medium |

| 77 | Phenyl Cation | [C6H5]+ | High |

| 65 | Cyclopentadienyl Cation | [C5H5]+ | Medium |

| 51 | Difluoromethyl Cation | [CHF2]+ | Medium |

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.2. Reagents and Materials

-

This compound standard

-

High-purity helium (carrier gas)

-

Solvent (e.g., dichloromethane or ethyl acetate, HPLC grade)

-

Microsyringes

-

Autosampler vials with caps

4.3. GC-MS Parameters

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Solvent Delay: 3 minutes

4.4. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Transfer the standards and any unknown samples to autosampler vials.

4.5. Analysis Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its identification and structural elucidation. While experimental data is paramount, the predictable fragmentation patterns of aromatic ethers and organofluorine compounds provide a strong basis for interpretation. The methodologies and predicted data presented in this guide offer a solid foundation for researchers working with this and similar molecules.

Spectroscopic Characterization of alpha,alpha-Difluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of alpha,alpha-Difluoroanisole (also known as (difluoromethoxy)benzene). The introduction of a difluoromethoxy group into aromatic systems is of significant interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preference. A thorough understanding of the spectroscopic signature of this moiety is crucial for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for alpha,alpha-Difluoroanisole and its analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Source |

| ¹H NMR | ~7.0-7.5 | m | - | Aromatic Protons | Estimated |

| 6.61 | t | JH-F = 72.4 | -OCH F₂ | [1] | |

| ¹³C NMR | ~115-130 | m | - | Aromatic Carbons | Estimated |

| 117.28 | t | JC-F = 257.3 | -OC HF₂ | [1] | |

| ¹⁹F NMR | -82.35 | d | JF-H = 72.5 | -OCHF ₂ | [1] |

Note: Data for the difluoromethoxy group is from the analog 4-(difluoromethoxy)benzonitrile.[1] Chemical shifts for the aromatic protons and carbons are estimated based on the parent anisole and the electronic effects of the difluoromethoxy group.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| ~3100-3000 | Medium | Aromatic C-H stretch | [2] |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | [2] |

| ~1250-1000 | Strong | C-O-C stretch & C-F stretch | [3] |

| ~1100-1000 | Strong | C-F stretch | [3] |

Note: IR data is based on characteristic absorption regions for the functional groups present in alpha,alpha-Difluoroanisole.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment | Source |

| 144 | - | [M]⁺ | [4] |

| 129 | - | [M - CH₃]⁺ | [4] |

| 101 | - | [M - COCH₃]⁺ | [4] |

Note: Mass spectrometry data is based on the fragmentation pattern of the related compound 2,5-Difluoroanisole.[4] The molecular ion peak [M]⁺ for alpha,alpha-Difluoroanisole is expected at m/z 144.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of alpha,alpha-Difluoroanisole.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum (TMS at 0.00 ppm).

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum, although proton-coupled spectra provide valuable coupling information.

-

Typical parameters: wide spectral width (e.g., -250 to 50 ppm), acquisition time of 1-2 seconds, and relaxation delay of 1-5 seconds.

-

Process the spectrum and reference it to an appropriate external or internal standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid alpha,alpha-Difluoroanisole directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Data Acquisition and Processing:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation and Introduction:

-

Prepare a dilute solution of alpha,alpha-Difluoroanisole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC, which will separate the compound from any impurities.

-

The separated compound will then be introduced into the mass spectrometer.

Data Acquisition:

-

The molecules are ionized in the EI source (typically at 70 eV).

-

The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for this molecule would involve the loss of the difluoromethyl group or cleavage of the ether bond.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of alpha,alpha-Difluoroanisole.

Caption: Experimental workflow for the spectroscopic characterization.

References

The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and powerful tool. This technical guide provides a comprehensive overview of the core principles governing the use of the difluoromethoxy group in drug design, including its synthesis, impact on crucial drug-like properties, and its role in the mechanism of action of successful pharmaceuticals.

Physicochemical Properties: A Balancing Act of Lipophilicity and Hydrogen Bonding

The difluoromethoxy group imparts a distinct combination of electronic and steric properties that significantly influence a molecule's behavior. Its growing popularity stems from its ability to act as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.

Lipophilicity and Permeability

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance a molecule's permeability across biological membranes, often leading to improved oral absorption.[1] However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.[2]

Electronic Effects and Hydrogen Bond Donor Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. A key and defining feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This bioisosteric replacement can be a critical strategy to improve metabolic stability while maintaining essential interactions with biological targets.[1][3] The hydrogen bond donating capacity of the difluoromethoxy group is comparable to that of thiophenol and aniline.[2]

Impact on Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The high strength of the carbon-fluorine bonds makes them resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] The -OCF₂H group is often employed as a metabolically robust replacement for a methoxy group, which is prone to O-demethylation, a common metabolic liability.[4] This substitution can lead to a longer plasma half-life and improved bioavailability.

Data Presentation: Comparative Physicochemical Properties

To facilitate direct comparison, the following table summarizes key physicochemical parameters of the difluoromethoxy group and its common bioisosteres.

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Hydrogen Bond Donating Capacity |

| Difluoromethoxy (-OCF₂H) | ~ +0.2 to +0.6 | ~ +0.14 | Yes |

| Methoxy (-OCH₃) | ~ -0.02 | ~ -0.27 | No |

| Hydroxyl (-OH) | ~ -0.67 | ~ -0.37 | Yes |

| Thiol (-SH) | ~ +0.39 | ~ +0.15 | Yes |

| Amine (-NH₂) | ~ -1.23 | ~ -0.66 | Yes |

| Trifluoromethoxy (-OCF₃) | ~ +1.04 | ~ +0.35 | No |

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.

Materials:

-

Phenol derivative

-

Potassium hydroxide (KOH)

-

Water

-

Acetonitrile (MeCN)

-

Fluoroform (CHF₃) or other difluorocarbene precursor (e.g., diethyl (bromodifluoromethyl)phosphonate)

-

Inert atmosphere (e.g., Nitrogen)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a reaction vessel under an inert atmosphere, add potassium hydroxide and water and stir until the KOH is nearly dissolved.

-

Add the phenol derivative to the mixture and stir for 30 minutes.

-

Add acetonitrile to the reaction mixture.

-

Slowly bubble fluoroform gas into the stirred mixture at room temperature for a designated period (e.g., 2-4 hours).[5]

-

After the addition of fluoroform, continue stirring for an additional hour.

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in acetonitrile.[7]

-

Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer.[8]

-

Prepare the incubation mixture containing HLMs, phosphate buffer, and MgCl₂.

-

Add the test compound to the incubation mixture.

-

Pre-incubate the plate at 37°C with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[3] For the negative control, add phosphate buffer instead.[7]

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[3]

-

Centrifuge the plate to precipitate the proteins.[7]

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a biological membrane.

Materials:

-

Test compound

-

PAMPA plate (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

DMSO

-

UV plate reader or LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in DMSO.[9]

-

Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM with 5% DMSO).[9]

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[4]

-

Add PBS to the acceptor plate wells.[10]

-

Add the diluted test compound solution to the donor plate wells.[9]

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich".[4]

-

Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).[9]

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.[11]

-

Calculate the apparent permeability coefficient (Papp) using the measured concentrations.[12]

Mandatory Visualizations

Signaling Pathways

The utility of the difluoromethoxy group is exemplified in several approved drugs. The following diagrams illustrate the signaling pathways affected by two such drugs.

Caption: Mechanism of action of Pantoprazole.

Caption: Mechanism of action of Roflumilast.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel compound containing a difluoromethoxy group.

Caption: Evaluation workflow for a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As our understanding of the nuanced effects of this functional group continues to grow, its strategic application is poised to play an even more significant role in the design of future therapeutics.

References

- 1. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mercell.com [mercell.com]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. droracle.ai [droracle.ai]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. 3.3.3. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the Electronic and Steric Effects of the -OCHF₂ Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable moiety. This technical guide provides a comprehensive overview of the electronic and steric effects of the -OCHF₂ group, its synthesis, and its impact on key drug-like properties, tailored for professionals in drug discovery and development. The unique combination of electronic and steric properties imparted by the -OCHF₂ group can significantly influence a molecule's behavior, making it a strategic choice for lead optimization and the design of novel therapeutics.

Electronic Effects of the -OCHF₂ Group

The electronic nature of a functional group is a critical determinant of its interactions with biological targets and its overall influence on molecular properties. The -OCHF₂ group is characterized as a weakly electron-withdrawing group, a property that stems from the high electronegativity of the two fluorine atoms. This electron-withdrawing nature is quantitatively described by Hammett constants.

The Hammett constants for the -OCHF₂ group are:

These positive values indicate that the -OCHF₂ group withdraws electron density from an attached aromatic ring through the sigma framework (inductive effect). The slightly higher value for the meta position (σₘ) compared to the para position (σₚ) suggests that the inductive effect is the dominant electronic influence. While the oxygen atom possesses lone pairs that could potentially participate in resonance donation, the strong electron-withdrawing effect of the two fluorine atoms diminishes the electron-donating capacity of the oxygen, resulting in a net electron-withdrawing character.

A key electronic feature of the -OCHF₂ group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare and valuable characteristic for a lipophilic group in drug design. This hydrogen bond donating capability enables the -OCHF₂ group to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This bioisosteric replacement can be advantageous in improving metabolic stability while maintaining crucial interactions with biological targets. The pKa of 2-(difluoromethoxy)phenol has been reported to be approximately 8.71, illustrating the influence of the -OCHF₂ group on the acidity of a neighboring functional group.[2]

Steric Effects of the -OCHF₂ Group

The steric profile of a functional group influences its conformational preferences and its ability to fit into the binding pockets of biological targets. The -OCHF₂ group is considered to be of intermediate size, larger than a methoxy (-OCH₃) group but smaller than a trifluoromethoxy (-OCF₃) group.

In the context of drug design, the steric bulk of the -OCHF₂ group can be strategically utilized to probe the topology of a binding site or to shield a particular part of a molecule from metabolic enzymes, thereby enhancing metabolic stability.

Quantitative Physicochemical Properties

To facilitate a comparative analysis, the key quantitative physicochemical parameters of the -OCHF₂ group and related functionalities are summarized in the tables below.

Table 1: Electronic Parameters

| Parameter | -OCHF₂ | -OCH₃ | -OCF₃ | -OH |

| Hammett Constant (σₚ) | 0.18[1] | -0.27 | 0.35 | -0.37 |

| Hammett Constant (σₘ) | 0.31[1] | 0.12 | 0.43 | 0.12 |

| pKa (of Phenol derivative) | 8.71 (for 2-(difluoromethoxy)phenol)[2] | 9.99 | 8.73 | 9.95 |

Table 2: Lipophilicity and Steric Parameters

| Parameter | -OCHF₂ | -OCH₃ | -OCF₃ | -OH |

| XLogP3 (of benzene derivative) | 2.4 | 2.1 | 2.6 | 1.5 |

| Taft Steric Parameter (Eₛ) | Data not available | -0.55 | -1.16 | -0.55 |

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene precursor. A detailed protocol using sodium chlorodifluoroacetate is provided below.[4]

Materials:

-

Substituted Phenol

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (1.5 equiv).

-

Add N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the phenol of approximately 0.5 M.

-

Flush the flask with nitrogen gas for 5-10 minutes.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Determination of Hammett Constants (σ)

The Hammett constant of a substituent is typically determined by measuring the acid dissociation constant (pKa) of a series of meta- or para-substituted benzoic acids or phenols and applying the Hammett equation.[5][6]

Materials:

-

Substituted benzoic acid (or phenol) with the -OCHF₂ group

-

Unsubstituted benzoic acid (or phenol) as a reference

-

A series of benzoic acids (or phenols) with substituents of known σ values

-

Solvent (e.g., 70:30 ethanol-water)[5]

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Prepare solutions of known concentration for each of the substituted benzoic acids (or phenols) and the unsubstituted reference compound in the chosen solvent system.

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of one of the acid solutions into a beaker and place it on a magnetic stirrer.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the pKa of the acid. The pKa is equal to the pH at the half-equivalence point.

-

Repeat the titration for all the substituted acids and the reference acid.

-

Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKₐ(unsubstituted) - pKₐ(substituted)

-

To determine the reaction constant (ρ) for the solvent system, plot the known σ values of the standard substituents against their experimentally determined pKₐ values. The slope of the resulting line is ρ.

Determination of Taft Steric Parameter (Eₛ)

The Taft steric parameter (Eₛ) is determined by measuring the rate of acid-catalyzed hydrolysis of a series of esters with different substituents and comparing them to a reference ester (typically the methyl ester).[2]

Materials:

-

Ester of a carboxylic acid with the -OCHF₂ group in the acyl portion (R-COOR', where R contains -OCHF₂)

-

Methyl ester of the same carboxylic acid (reference)

-

A series of esters of the same carboxylic acid with substituents of known Eₛ values

-

Aqueous acidic solution (e.g., HCl in water or an alcohol-water mixture)

-

Thermostated water bath

-

Apparatus for monitoring the reaction rate (e.g., HPLC, GC, or a method to measure the concentration of the carboxylic acid product over time)

Procedure:

-

Prepare solutions of each ester in the acidic medium at a known concentration.

-

Place the reaction vessels in a thermostated water bath to maintain a constant temperature.

-

At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization).

-

Analyze the concentration of the ester or the carboxylic acid product in each aliquot using a suitable analytical technique.

-

Determine the rate constant (k) for the hydrolysis of each ester by plotting the natural logarithm of the ester concentration versus time (for a pseudo-first-order reaction). The slope of the line will be -k.

-

Calculate the Taft steric parameter (Eₛ) for the -OCHF₂ group using the following equation: Eₛ = log(k_substituted / k_reference) where k_substituted is the rate constant for the ester containing the -OCHF₂ group and k_reference is the rate constant for the methyl ester. For this specific determination, the reaction sensitivity constant (δ) is defined as 1.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.viu.ca [web.viu.ca]

- 6. electronicsandbooks.com [electronicsandbooks.com]

(Difluoromethoxy)benzene: A Lipophilic Hydrogen Bond Donor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable moiety. This technical guide provides a comprehensive overview of (difluoromethoxy)benzene and its derivatives, focusing on their role as lipophilic hydrogen bond donors and their application in drug design.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group imparts a unique combination of lipophilicity and electronic character to an aromatic ring, positioning it as an attractive functional group in drug discovery. To appreciate its distinct properties, a comparison with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) counterparts is essential.

| Compound | Substituent | logP | Hammett Constant (σp) |

| Anisole | -OCH₃ | 2.11 | -0.27 |

| This compound | -OCHF₂ | 2.37 | +0.14 |

| (Trifluoromethoxy)benzene | -OCHF₃ | 2.85 | +0.35 |

Note: logP and Hammett constant values are representative and can vary based on experimental conditions and the specific molecule.

The data illustrates that the difluoromethoxy group offers a moderate increase in lipophilicity compared to the methoxy group, while being less lipophilic than the trifluoromethoxy group.[1] Electronically, the -OCHF₂ group is weakly electron-withdrawing, in contrast to the electron-donating nature of the -OCH₃ group and the more strongly electron-withdrawing -OCF₃ group.[1]

Hydrogen Bond Donating Capacity

A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. This characteristic allows it to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, with the added benefit of improved metabolic stability.[1] The hydrogen bond donor strength can be quantified using the Abraham solute hydrogen bond acidity parameter (A).

| Compound | Hydrogen Bond Acidity (A) | ΔlogP (XCF₂H vs. XCH₃) |

| 4-Methoxy-(difluoromethoxy)benzene | 0.101 | +0.03 |

| 4-Chloro-(difluoromethoxy)benzene | 0.111 | +0.15 |

| 4-Nitro-(difluoromethoxy)benzene | 0.126 | +0.38 |

| Thiophenol (for comparison) | 0.120 | - |

| Aniline (for comparison) | 0.070 | - |

Data for substituted (difluoromethoxy)benzenes adapted from Zafrani et al. (2017).[2]

The data indicates that the difluoromethoxy group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline.[2] The hydrogen bond donating capacity is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups enhancing the acidity.[2]

Experimental Protocol: Determination of Hydrogen Bond Acidity (A) by Abraham's Solute ¹H NMR Analysis

The Abraham solute ¹H NMR analysis is a widely used method to experimentally determine the hydrogen bond acidity (A) of a compound.[3][4][5]

Principle: This method is based on the principle that the chemical shift of a protic hydrogen is sensitive to the hydrogen-bonding environment of the solvent. By measuring the difference in the ¹H NMR chemical shift of the C-H proton of the difluoromethoxy group in a non-hydrogen bond accepting solvent (like deuterated chloroform, CDCl₃) and a strongly hydrogen bond accepting solvent (like deuterated dimethyl sulfoxide, DMSO-d₆), one can quantify the hydrogen bond acidity.[3][5]

Procedure:

-

Sample Preparation: Prepare solutions of the this compound analogue of interest at the same concentration in both CDCl₃ and DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard in both solvents.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectra for both solutions under identical experimental conditions.

-

Chemical Shift Determination: Determine the chemical shift (δ) of the C-H proton of the difluoromethoxy group in both spectra, referenced to TMS.

-

Calculation of Δδ: Calculate the difference in the chemical shifts: Δδ = δ(DMSO-d₆) - δ(CDCl₃)[6]

-

Calculation of Hydrogen Bond Acidity (A): The hydrogen bond acidity parameter (A) is then calculated using the following empirical equation: A = 0.0065 + 0.133 * Δδ[6][7]

Applications in Drug Discovery

The unique properties of the difluoromethoxy group make it a valuable tool in the optimization of lead compounds in drug discovery.

Bioisosteric Replacement

The difluoromethoxy group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[8] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][8]

Caption: A conceptual workflow for the bioisosteric replacement of hydroxyl or thiol groups with a difluoromethoxy group in drug design.

Case Study: Pantoprazole

Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability and contributes to its mechanism of action.[1]

Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] The activated form of pantoprazole, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition. This inhibition blocks the final step in gastric acid secretion.[3]

Caption: Signaling pathway illustrating the mechanism of action of pantoprazole.

Conclusion

This compound and its derivatives offer a compelling set of physicochemical properties for drug discovery. Their ability to act as metabolically stable, lipophilic hydrogen bond donors provides a valuable strategy for optimizing lead compounds. By replacing metabolically labile hydroxyl or thiol groups, the difluoromethoxy moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of this group in marketed drugs like pantoprazole underscores its significance and potential in the development of future therapeutics. As synthetic methodologies for the introduction of the difluoromethoxy group continue to advance, its strategic use in medicinal chemistry is poised to expand further.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties - UNT Digital Library [digital.library.unt.edu]

- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Moiety: A Technical Guide to the Discovery and History of Aryl Difluoromethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethyl ether (-OCF₂H) functional group has emerged as a critical structural motif in modern medicinal chemistry and agrochemical design. Its unique electronic properties, which balance between those of a methoxy group and a trifluoromethyl group, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The -OCF₂H group can act as a lipophilic hydrogen bond donor, a feature not observed in its methoxy or trifluoromethyl counterparts, and often imparts enhanced metabolic stability and desirable lipophilicity. This technical guide provides an in-depth exploration of the discovery, historical development, and synthesis of aryl difluoromethyl ethers, offering valuable insights for researchers in drug discovery and development.

Discovery and Historical Evolution of Synthetic Methodologies

The journey of aryl difluoromethyl ethers from chemical curiosities to indispensable components in pharmaceuticals has been marked by significant advancements in synthetic chemistry. The primary approach to the synthesis of these compounds has revolved around the generation and subsequent trapping of the highly reactive intermediate, difluorocarbene (:CF₂).

The seminal work in this area can be traced back to 1960 , when Haszeldine and his colleagues reported the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a convenient source of difluorocarbene upon thermal decarboxylation.[1] This discovery laid the foundation for the O-difluoromethylation of phenols. In this pioneering method, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile to trap the electrophilic difluorocarbene.

Prior to the widespread adoption of safer and more convenient reagents, early industrial syntheses often relied on gaseous difluoromethylating agents such as chlorodifluoromethane (HCF₂Cl, Freon 22). While effective, these reagents are ozone-depleting substances and present significant handling challenges due to their gaseous nature and the need for high-pressure equipment.

The quest for milder, safer, and more versatile reagents has led to the development of a diverse toolbox for the synthesis of aryl difluoromethyl ethers. The timeline below highlights some of the key milestones in the evolution of these synthetic methods.

Physicochemical Properties: A Quantitative Comparison

The strategic incorporation of a difluoromethoxy group in place of a methoxy or other small substituents can have a profound impact on a molecule's lipophilicity and metabolic stability, two critical parameters in drug design.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The difluoromethoxy group is generally considered to be more lipophilic than a methoxy group. The table below presents a comparison of calculated or experimental LogP values for representative parent phenols and their corresponding difluoromethyl ethers.

| Compound Pair | Parent Phenol (LogP) | Aryl Difluoromethyl Ether (LogP) | ΔLogP |

| Phenol / (Difluoromethoxy)benzene | 1.46 | 2.13 | +0.67 |

| 4-Chlorophenol / 1-Chloro-4-(difluoromethoxy)benzene | 2.39 | 3.06 | +0.67 |

| 4-Nitrophenol / 1-(Difluoromethoxy)-4-nitrobenzene | 1.91 | 2.44 | +0.53 |

| 4-Cyanophenol / 4-(Difluoromethoxy)benzonitrile | 1.60 | 2.19 | +0.59 |

Note: LogP values are estimations from chemical property databases and can vary based on the calculation method. The trend, however, consistently shows an increase in lipophilicity upon O-difluoromethylation.

Metabolic Stability

Aryl methyl ethers are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-dealkylation and the formation of a phenol metabolite. The replacement of a methyl group with a difluoromethyl group significantly enhances metabolic stability by strengthening the C-H bonds and increasing the oxidation potential of the benzylic position.

| Compound | Half-life (t½) in Human Liver Microsomes (min) |

| Dextromethorphan (Aryl Methyl Ether) | ~2-4 |

| Dextromethorphan Analog (Aryl Difluoromethyl Ether) | > 240 |

| Roflumilast Metabolite (Aryl Methyl Ether) | 15 |

| Roflumilast (Aryl Difluoromethyl Ether) | > 120 |

Note: Data is compiled from various literature sources and is intended for comparative purposes. Exact values can vary depending on experimental conditions.

Key Experimental Protocols

The following section provides a detailed experimental protocol for a modern and widely used method for the synthesis of aryl difluoromethyl ethers.

O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This procedure is adapted from a robust and scalable method published in Organic Syntheses.[1][2] It relies on the in situ generation of difluorocarbene from the inexpensive and stable salt, sodium chlorodifluoroacetate.

Reaction Scheme:

Materials:

-

1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.50 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.80 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hexanes

-

Saturated aqueous sodium chloride (NaCl) solution

-

10% aqueous lithium chloride (LiCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stir bar

-

Schlenk line

-

Syringes

-

Air condenser

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a single-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[2]

-

Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.[2]

-

Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe.[2]

-

Degas the solution with a stream of nitrogen for 1 hour while stirring.

-

Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a stream of nitrogen.

-

Equip the flask with an air condenser, seal with a septum, and connect the top of the condenser to a Schlenk line and an oil bubbler.

-

Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.[2]

-

After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with deionized water (40 mL) and transfer it to a 1 L separatory funnel. Rinse the flask with an additional 60 mL of water and add the rinse to the separatory funnel.

-

Extract the aqueous layer with hexanes (5 x 100 mL).

-

Wash the combined organic layers with a saturated NaCl solution (1 x 50 mL) and then with a 10% LiCl solution (5 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Dry the resulting product under high vacuum to afford the aryl difluoromethyl ether as a yellow oil (expected yield: ~94%).

Signaling Pathways and Experimental Workflows

The synthesis of aryl difluoromethyl ethers via difluorocarbene trapping follows a well-defined mechanistic pathway. The workflow for this process, from precursor to product, is illustrated below.

Conclusion

The discovery and development of synthetic methodologies for aryl difluoromethyl ethers have been pivotal in advancing medicinal chemistry and agrochemical research. From the early use of challenging gaseous reagents to the modern, robust, and scalable protocols, the accessibility of this privileged functional group has greatly expanded. The unique physicochemical properties of the difluoromethoxy group, particularly its ability to enhance metabolic stability and modulate lipophilicity, ensure that it will remain a valuable tool for scientists and researchers in the years to come. This guide provides a foundational understanding of the history, properties, and synthesis of aryl difluoromethyl ethers, empowering professionals in the field to leverage this important structural motif in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (Difluoromethoxy)benzene from Phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethoxy (-OCHF₂) group is a critical structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] (Difluoromethoxy)benzene, as a key building block, provides a valuable scaffold for the synthesis of a wide range of pharmaceutical compounds.[1][3] This document provides detailed protocols for the synthesis of this compound and its derivatives from phenolic precursors, focusing on a robust and accessible method utilizing a difluorocarbene precursor.

The synthesis of aryl difluoromethyl ethers has traditionally faced challenges, including the use of hazardous reagents like the ozone-depleting HCF₂Cl (Freon 22).[4] More contemporary methods, however, employ safer and more convenient difluorocarbene sources.[4][5] One such method, which will be detailed below, involves the in-situ generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.[5] This approach is noted for its operational simplicity and the use of a bench-stable and relatively non-toxic reagent.[5][6]

Reaction Principle

The synthesis proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor. In the presence of a base, phenol is deprotonated to form the more nucleophilic phenoxide ion. The electrophilic difluorocarbene is then trapped by the phenoxide to yield the desired this compound product. A common and effective method for generating difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[5]

Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of a substituted aryl difluoromethyl ether and can be applied to phenol with appropriate adjustments.[5]

Materials and Equipment

-

Phenol

-

Cesium Carbonate (Cs₂CO₃)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Schlenk line

-

Syringes

-

Air condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure: Synthesis of this compound

-

Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[5]

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum (<0.1 mmHg) for 1 minute and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Solvent Addition: Add anhydrous DMF and deionized water sequentially via syringe at room temperature (23 °C).[5] The original protocol for a substituted phenol used a ratio of approximately 8.4:1 DMF to water.[5]

-

Degassing: Degas the resulting solution by bubbling nitrogen through it for 1 hour while stirring.[5]

-

Addition of Difluorocarbene Precursor: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[5]

-

Reaction: Equip the flask with a flame-dried air condenser, seal it with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler to vent any evolved gas.[5] Heat the reaction mixture to 120 °C in an oil bath and stir for 2 hours.[6]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.[6]

-

Dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (e.g., 5 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Filter the mixture and wash the solid with additional hexanes.[5]

-

-

Purification:

Data Presentation